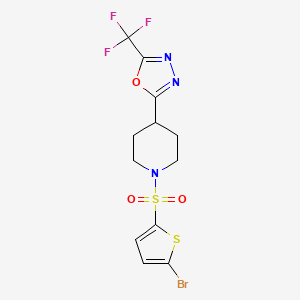

2-(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-[1-(5-bromothiophen-2-yl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrF3N3O3S2/c13-8-1-2-9(23-8)24(20,21)19-5-3-7(4-6-19)10-17-18-11(22-10)12(14,15)16/h1-2,7H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUQDKYWHHLXAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrF3N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a complex organic molecule that belongs to the class of oxadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor , antimicrobial , and anti-inflammatory properties. The unique structural features of this compound contribute to its diverse pharmacological effects.

Structural Characteristics

The molecular formula for this compound is with a molecular weight of approximately 411.33 g/mol. The structure comprises a bromothiophene moiety linked to a sulfonyl group attached to a piperidine ring and an oxadiazole unit, which enhances its interaction with biological targets.

Antitumor Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer potential. For instance, compounds similar to the one have been shown to induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells. In vitro assays revealed that these compounds can inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .

| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 10.38 | Induces apoptosis via p53 activation |

| Similar Oxadiazole Derivative | U-937 | 0.75 | Inhibits HDAC activity |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that oxadiazole derivatives possess broad-spectrum activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound exhibits notable anti-inflammatory effects. Research has shown that related sulfonamide derivatives can significantly reduce inflammation markers in vitro, with some compounds demonstrating IC50 values lower than standard anti-inflammatory drugs like diclofenac .

Case Studies

A recent investigation into the biological efficacy of oxadiazole derivatives highlighted the compound's ability to inhibit cancer cell growth and induce apoptosis through various pathways. In one study, derivatives were tested against a panel of cancer cell lines, revealing promising results in terms of cytotoxicity and mechanism-based action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Sulfonyl Groups

The substitution pattern on the sulfonyl group significantly impacts activity. For example:

- 4-Nitrophenylsulfonyl derivatives (e.g., 5-[1-(4-nitrophenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazole-2-thiol): These compounds exhibit moderate antimicrobial activity, attributed to the electron-deficient nitro group enhancing electrophilic reactivity.

- 4-Fluorophenylsulfonyl derivatives: These derivatives, such as those in , show enhanced antimicrobial potency due to fluorine’s electronegativity.

Substitution on the 1,3,4-Oxadiazole Ring

- Trifluoromethyl vs. Thio/Methyl Groups : The trifluoromethyl group in the target compound increases electron-withdrawing effects and metabolic stability compared to thioether or methyl substituents (e.g., 5-substituted-1,3,4-oxadiazole-2-thiol derivatives in ). This modification may enhance resistance to enzymatic degradation .

- Phenyl vs. Heteroaromatic Substituents: Compounds like 2-(4-methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole () replace the oxadiazole with a thiadiazole ring, reducing polarity and altering binding affinity.

Piperidine Modifications

- 4-Methylpiperidine vs. Unsubstituted Piperidine : Derivatives with 4-methylpiperidine (e.g., in ) show reduced conformational flexibility compared to the target compound’s unsubstituted piperidine, which may allow better adaptation to binding pockets .

- Sulfonyl Linker Positioning : The sulfonyl group in the target compound bridges the piperidine and bromothiophene moieties, whereas analogues like 2-(4-fluorophenyl)-4-(4-methoxyphenyl)-5-(piperidin-1-ylmethyl)thiazole () use a direct methylene linkage. The sulfonyl group enhances stability and introduces a hydrogen-bond acceptor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.